molecular formula C41H26Br4N6O4 B11108260 3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide

3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide

Cat. No.: B11108260
M. Wt: 986.3 g/mol
InChI Key: DTHWOBSFBIKWGY-UHFFFAOYSA-N
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Description

The compound 3,5-DIBROMO-N-(4-{5,7-DIBROMO-6-[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZOYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZAMIDE is a complex organic molecule characterized by multiple bromine atoms and benzimidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate benzimidazole derivatives. The key steps include:

    Formation of Benzimidazole Core: This is achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Schiff Base Formation: The final step involves the condensation of the benzimidazole derivative with aldehydes to form the Schiff base structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and Schiff base moieties.

    Reduction: Reduction reactions can target the imine groups, converting them to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a potential candidate for studying enzyme inhibition and protein binding.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through multiple pathways:

    Molecular Targets: It can bind to proteins and enzymes, altering their activity.

    Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzaldehyde
  • 5,7-Dibromo-1H-benzimidazole
  • N-(4-{[(E)-1-(2-Hydroxyphenyl)methylidene]amino}benzoyl)-4-aminobenzamide

Uniqueness

The uniqueness of 3,5-DIBROMO-N-(4-{5,7-DIBROMO-6-[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZOYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZAMIDE lies in its complex structure, which combines multiple bromine atoms and benzimidazole rings, providing a unique set of chemical and biological properties.

Properties

Molecular Formula

C41H26Br4N6O4

Molecular Weight

986.3 g/mol

IUPAC Name

3,5-dibromo-N-[4-[5,7-dibromo-6-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]-4-[(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C41H26Br4N6O4/c42-29-17-26(18-30(43)36(29)47-21-25-6-2-4-8-34(25)53)41(55)48-28-15-9-22(10-16-28)39-49-32-19-31(44)37(35(45)38(32)50-39)51-40(54)23-11-13-27(14-12-23)46-20-24-5-1-3-7-33(24)52/h1-21,52-53H,(H,48,55)(H,49,50)(H,51,54)

InChI Key

DTHWOBSFBIKWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NC3=C(C=C4C(=C3Br)NC(=N4)C5=CC=C(C=C5)NC(=O)C6=CC(=C(C(=C6)Br)N=CC7=CC=CC=C7O)Br)Br)O

Origin of Product

United States

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